2,3-Dibromo-1H,1H,1H,3H-perfluorobutane
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Overview
Description
2,3-Dibromo-1H,1H,1H,3H-perfluorobutane is an organobromine and organofluorine compound with the molecular formula C4H4Br2F4 It is a halogenated derivative of butane, characterized by the presence of both bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1H,1H,1H,3H-perfluorobutane typically involves the halogenation of 1,1,1,3-tetrafluorobutane. One common method is the bromination of 1,1,1,3-tetrafluorobutane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1H,1H,1H,3H-perfluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding fluorinated butane derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Elimination Reactions: Often performed using strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in an alcoholic solvent.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Major Products Formed
Substitution Reactions: Formation of 2,3-dihydroxy-1,1,1,3-tetrafluorobutane or 2,3-diamino-1,1,1,3-tetrafluorobutane.
Elimination Reactions: Formation of 1,1,1,3-tetrafluorobutene or 1,1,1,3-tetrafluorobutyne.
Reduction Reactions: Formation of 1,1,1,3-tetrafluorobutane.
Scientific Research Applications
2,3-Dibromo-1H,1H,1H,3H-perfluorobutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds. It is also used in the study of halogenated reaction mechanisms.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals, including flame retardants and refrigerants.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1H,1H,1H,3H-perfluorobutane involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The pathways involved include:
Nucleophilic Substitution: The bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds.
Elimination: The removal of hydrogen bromide (HBr) results in the formation of double or triple bonds.
Comparison with Similar Compounds
2,3-Dibromo-1H,1H,1H,3H-perfluorobutane can be compared with other halogenated butanes, such as:
1,1,1,3-Tetrafluorobutane: Lacks bromine atoms, making it less reactive in substitution reactions.
2,3-Dichloro-1,1,1,3-tetrafluorobutane: Contains chlorine instead of bromine, resulting in different reactivity and chemical properties.
2,3-Dibromo-1,1,1,3-tetrachlorobutane: Contains both bromine and chlorine atoms, offering a different balance of reactivity and stability.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity patterns.
Properties
CAS No. |
933600-85-2 |
---|---|
Molecular Formula |
C4H4Br2F4 |
Molecular Weight |
287.88 g/mol |
IUPAC Name |
2,3-dibromo-1,1,1,3-tetrafluorobutane |
InChI |
InChI=1S/C4H4Br2F4/c1-3(6,7)2(5)4(8,9)10/h2H,1H3 |
InChI Key |
PIYSTBVKCZROID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(F)(F)F)Br)(F)Br |
Origin of Product |
United States |
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